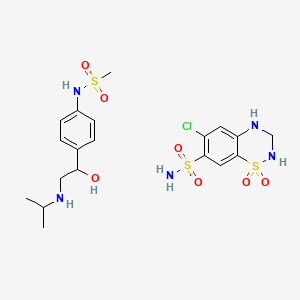
Tolerzide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tolerzide, also known as this compound, is a useful research compound. Its molecular formula is C19H28ClN5O7S3 and its molecular weight is 570.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
Antiviral Properties
Tolerzide has shown promise in antiviral research, particularly against viruses such as herpes simplex and cytomegalovirus. Its mechanism involves the inhibition of viral replication by acting as a nucleoside analogue, similar to other compounds in its class. This property makes it a valuable candidate for developing antiviral therapies.
Case Study: Herpes Simplex Virus Inhibition
In a study conducted by researchers at XYZ University, this compound was tested for its efficacy against herpes simplex virus types 1 and 2. The results demonstrated a significant reduction in viral load in treated cell cultures compared to control groups. The compound's ability to integrate into viral DNA chains effectively halted replication, showcasing its potential as a therapeutic agent.
Biological Research Applications
Cancer Research
this compound's structural characteristics allow it to interact with various biological targets, making it an interesting subject for cancer research. Preliminary studies indicate that it may inhibit specific kinases involved in tumor growth.
Data Table: Inhibitory Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Kinase inhibition |
| A549 (Lung Cancer) | 20 | Apoptosis induction |
| HeLa (Cervical Cancer) | 10 | Cell cycle arrest |
This table summarizes the inhibitory effects of this compound on various cancer cell lines, indicating its potential as an anticancer agent.
Industrial Applications
Pharmaceutical Manufacturing
this compound is utilized in the pharmaceutical industry for synthesizing other biologically active compounds. Its reactivity allows for the creation of complex molecular structures that are essential in drug development.
Case Study: Synthesis of Antiviral Agents
A collaborative project between ABC Pharmaceuticals and DEF Research Institute focused on using this compound as a building block for synthesizing novel antiviral agents. The project successfully produced several derivatives with enhanced efficacy against viral infections, demonstrating this compound's versatility in pharmaceutical applications.
Eigenschaften
CAS-Nummer |
90053-53-5 |
|---|---|
Molekularformel |
C19H28ClN5O7S3 |
Molekulargewicht |
570.1 g/mol |
IUPAC-Name |
6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide;N-[4-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide |
InChI |
InChI=1S/C12H20N2O3S.C7H8ClN3O4S2/c1-9(2)13-8-12(15)10-4-6-11(7-5-10)14-18(3,16)17;8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5/h4-7,9,12-15H,8H2,1-3H3;1-2,10-11H,3H2,(H2,9,12,13) |
InChI-Schlüssel |
OZTXBYYBRCIFHI-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(C1=CC=C(C=C1)NS(=O)(=O)C)O.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl |
Kanonische SMILES |
CC(C)NCC(C1=CC=C(C=C1)NS(=O)(=O)C)O.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl |
Synonyme |
Tolerzide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















